1-(1H-indazol-5-yl)-N,N-dimethylmethanamine
Description
1-(1H-Indazol-5-yl)-N,N-dimethylmethanamine is a heterocyclic amine featuring an indazole core substituted at the 5-position with a dimethylaminomethyl group. Indazole derivatives are widely studied due to their biological relevance, including kinase inhibition, receptor modulation, and anticancer activity . The dimethylamine moiety enhances solubility in polar solvents like DMSO and methanol, a property critical for pharmaceutical applications .
Properties
CAS No. |
1158766-95-0 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(1H-indazol-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H13N3/c1-13(2)7-8-3-4-10-9(5-8)6-11-12-10/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
HFQBQDXXXNJHAC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=C(C=C1)NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazol-5-yl)-N,N-dimethylmethanamine typically involves the formation of the indazole core followed by the introduction of the dimethylmethanamine group. One common method involves the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole ring. This is followed by the alkylation of the indazole nitrogen with dimethylmethanamine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of transition metal catalysts to facilitate the cyclization process and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indazol-5-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the indazole ring.
Reduction: Reduced indazole derivatives.
Substitution: Substituted indazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-5-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Indole vs. Indazole Derivatives
- Gramine (1-(1H-Indol-3-yl)-N,N-dimethylmethanamine): Structure: Substitutes indazole with indole. Properties: Molecular weight = 174.24 g/mol; soluble in water, methanol, and DMSO. Activity: Known as a bioactive alkaloid with acute toxicity in rats (LD₅₀ = 125 mg/kg) . Key Difference: Indole’s reduced basicity compared to indazole may lower receptor-binding affinity in certain targets.
Data Tables for Comparative Analysis
Table 1. Physical-Chemical Properties
*Calculated using ChemDraw.
Pharmacological Implications
- Indazole vs.
- Role of Dimethylamine : The N,N-dimethyl group increases solubility and may facilitate blood-brain barrier penetration, relevant for CNS-targeted drugs .
- Synthetic Challenges : highlights difficulties in synthesizing indole analogs (e.g., low yields), suggesting indazole derivatives may require optimized catalytic conditions .
Biological Activity
1-(1H-indazol-5-yl)-N,N-dimethylmethanamine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Synthesis
The compound features an indazole core, which is known for its diverse biological properties. The synthesis typically involves the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole ring, followed by alkylation with dimethylmethanamine under basic conditions. This structural configuration is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4 |
| Molecular Weight | 188.23 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
1-(1H-indazol-5-yl)-N,N-dimethylmethanamine exhibits its biological activity primarily through interactions with various molecular targets. It has been investigated for its potential as a ligand in biochemical assays, particularly in the context of enzyme inhibition and receptor modulation. The compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Antidepressant Potential
Research suggests that indazole derivatives may influence neurotransmitter systems, providing potential antidepressant effects. The mechanism may involve modulation of serotonin and dopamine pathways, which are critical in mood regulation.
Case Studies and Experimental Findings
Several studies have explored the biological effects of this compound:
- Study on Neurotransmitter Systems : A study indicated that indazole derivatives could enhance serotonin levels in animal models, suggesting potential antidepressant properties.
- In Vitro Assays : In vitro experiments demonstrated that 1-(1H-indazol-5-yl)-N,N-dimethylmethanamine could inhibit certain enzymes linked to inflammation, indicating a possible role in anti-inflammatory therapies.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antidepressant | Modulates serotonin and dopamine pathways |
| Anti-inflammatory | Inhibits enzymes related to inflammatory responses |
| Enzyme Inhibition | Potentially inhibits specific disease-related enzymes |
Comparative Analysis with Similar Compounds
Comparative studies have shown that 1-(1H-indazol-5-yl)-N,N-dimethylmethanamine has unique properties compared to other indazole derivatives. For instance:
- 1H-Indazole : Lacks the dimethylmethanamine group, which enhances binding affinity.
- 1-Methyl-1H-Indazole : Similar structure but shows reduced biological activity due to fewer functional groups.
This uniqueness suggests that the dimethylmethanamine moiety significantly influences both chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
